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Introduction

The Relaxin Family Peptide Receptor 2 (RXFP2), a G-protein coupled receptor (GPCR), is the
cognate receptor for Insulin-like peptide 3 (INSL3).[1][2] The interaction between INSL3 and
RXFP2 plays a crucial role in various physiological processes, particularly in male and female
reproduction.[3] Activation of RXFP2 primarily stimulates the Gas signaling pathway, leading to
the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine
monophosphate (CAMP).[1][4] This makes the measurement of intracellular cAMP a reliable
method for quantifying the activity of RXFP2 agonists.

Homogeneous Time-Resolved Fluorescence (HTRF) technology offers a sensitive and high-
throughput method for detecting intracellular cAMP levels. This competitive immunoassay is
based on the principle of Forster Resonance Energy Transfer (FRET) between a Europium
cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). An
increase in intracellular cAMP produced by cells in response to RXFP2 activation competes
with the d2-labeled cAMP for binding to the anti-cAMP antibody, leading to a decrease in the
FRET signal. This document provides a detailed protocol for utilizing the HTRF cAMP assay to
identify and characterize RXFP2 agonists.

Principle of the HTRF cAMP Assay
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The HTRF cAMP assay is a competitive immunoassay that quantifies intracellular cAMP levels.
The assay principle is based on the competition between endogenously produced cAMP and a
d2-labeled cAMP analog for binding to a Europium cryptate-labeled anti-cAMP monoclonal
antibody.

 In the absence of intracellular cAMP: The d2-labeled cAMP binds to the Europium cryptate-
labeled antibody, bringing the donor and acceptor molecules into close proximity. Excitation
of the Europium cryptate results in a FRET signal, with the emission of light at 665 nm.

¢ In the presence of intracellular cCAMP: The unlabeled cAMP produced by the cells competes
with the d2-labeled cAMP for binding to the antibody. This competition leads to a decrease in
the amount of d2-labeled cAMP bound to the antibody, causing a reduction in the FRET
signal. The decrease in the 665 nm emission is directly proportional to the amount of
intracellular cAMP produced.

The HTRF signal is typically measured as a ratio of the acceptor (665 nm) and donor (620 nm)
fluorescence intensities to normalize for well-to-well variations.

RXFP2 Signaling Pathway

The activation of RXFP2 by an agonist initiates a signaling cascade that results in the
production of intracellular cAMP. The primary pathway involves the coupling of the activated
receptor to the Gas protein. This leads to the activation of adenylyl cyclase, which then
catalyzes the conversion of ATP to cAMP. There is also evidence suggesting that the RXFP2
signaling is modulated by the GaoB inhibitory pathway.
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Caption: RXFP2 signaling pathway leading to cAMP production.
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Experimental Workflow

The general workflow for the HTRF cAMP assay to determine RXFP2 agonist activity involves
cell preparation, agonist stimulation, cell lysis and detection, and data analysis.
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Caption: HTRF cAMP assay workflow for RXFP2 agonist screening.
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Materials and Reagents

Material/Reagent

Supplier

Notes

HEK?293 cells stably
expressing human RXFP2

In-house or commercial

Ensure stable and functional

expression of the receptor.

Cell Culture Medium (e.g.,
DMEM)

Standard supplier

Supplemented with FBS,
antibiotics, and selection

agent.

Phosphate-Buffered Saline
(PBS)

Standard supplier

HTRF cAMP Assay Kit

e.g., Cisbio, Revvity

Contains cAMP-d2, anti-cAMP
Cryptate, and lysis buffer.

384-well low-volume white

plates

e.g., PerkinElmer

ProxiPlate or similar HTRF-

compatible plates.

INSL3 (positive control)

Commercial supplier

Test compounds

In-house library or commercial

Dissolved in DMSO.

Phosphodiesterase (PDE)
inhibitor (e.g., IBMX or Ro 20-
1724)

Commercial supplier

To prevent cAMP degradation.

HTRF-compatible plate reader

e.g., PHERAstar, EnVision

Capable of reading at 620 nm
and 665 nm.

Experimental Protocols

1. Cell Preparation

o Culture HEK293 cells stably expressing human RXFP2 in appropriate culture medium

supplemented with serum, antibiotics, and a selection agent to maintain receptor expression.

o Grow cells to 80-90% confluency.

e On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic

cell dissociation solution.
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Resuspend the cells in assay buffer (e.g., PBS or HBSS) containing a phosphodiesterase
inhibitor such as 0.5 mM IBMX or 100 uM Ro 20-1724.

Determine the cell density and adjust to the desired concentration (e.g., 2,000-8,000
cells/well). The optimal cell number should be determined empirically to ensure the cAMP
response falls within the linear range of the assay.

. Agonist Stimulation
Dispense 5 pL of the cell suspension into each well of a 384-well plate.

Prepare serial dilutions of the test compounds and the positive control (INSL3) in assay
buffer. The final DMSO concentration should be kept below 0.5%.

Add 5 pL of the diluted compounds or control to the respective wells. For negative control
wells, add 5 pL of assay buffer with the same final DMSO concentration.

Seal the plate and incubate for 30 minutes at room temperature. The optimal incubation time
may vary depending on the cell line and should be determined experimentally.

. Cell Lysis and HTRF Reagent Addition

Following the stimulation period, add 5 pL of the HTRF lysis buffer containing the d2-labeled
CAMP to each well.

Immediately after, add 5 pL of the HTRF lysis buffer containing the Europium cryptate-
labeled anti-cAMP antibody to each well.

Seal the plate and incubate for 1 hour at room temperature, protected from light.
. Signal Detection
After the incubation, read the plate on an HTRF-compatible plate reader.

Set the reader to measure fluorescence emission at 620 nm (donor) and 665 nm (acceptor)
with an excitation wavelength of 320 nm or 340 nm.

The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) x 10,000.
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Data Analysis

Calculate the Delta F (%): Delta F (%) = [(Standard or sample ratio - Ratio of negative
control) / Ratio of negative control] x 100

Generate a standard curve: Plot the HTRF ratio or Delta F (%) against the known
concentrations of the cAMP standards provided in the kit.

Determine cAMP concentrations: Use the standard curve to interpolate the cCAMP
concentration in the experimental wells.

Generate dose-response curves: Plot the CAMP concentration or the HTRF ratio against the
logarithm of the agonist concentration.

Calculate EC50 values: Fit the dose-response curves using a non-linear regression model
(e.g., four-parameter logistic equation) to determine the EC50 value for each agonist. The
EC50 represents the concentration of the agonist that produces 50% of the maximal
response.

Quantitative Data Summary

The following table provides an example of how to present the quantitative data obtained from

the HTRF cAMP assay for various RXFP2 agonists.

Maximal Response )
Compound EC50 (nM) Hill Slope
(% of INSL3)

INSL3 (Positive

e.g., 1.5 100 e.g., 1.1
Control) g g
Test Compound A e.g.,, 15.2 e.g., 95 e.g., 1.0
Test Compound B e.g., 120.5 e.g., 80 e.g., 0.9
Test Compound C No activity N/A N/A
Troubleshooting
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Problem

Possible Cause

Solution

Low signal-to-background ratio

- Suboptimal cell number- Low
receptor expression- Inefficient

cell lysis

- Optimize cell density per
well.- Verify receptor
expression via FACS or

Western blot.- Ensure proper

mixing after adding lysis buffer.

- Use a multichannel pipette or

] ] ) automated dispenser.- Ensure

) o - Inconsistent cell dispensing- o

High well-to-well variability o proper mixing of reagents.-
Pipetting errors- Edge effects

Avoid using the outer wells of

the plate.

] N - Use a fresh stock of INSL3.-
- Inactive positive control- o
Check the expiration date and
storage of the HTRF kit.- Verify

the reader settings for HTRF.

No response to positive control  Problem with HTRF reagents-

Incorrect plate reader settings

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct
mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct
mechanisms : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

3. Relaxin family peptides and their receptors - PubMed [pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for HTRF cAMP Assay:
Measuring RXFP2 Agonist Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10856311#htrf-camp-assay-for-rxfp2-agonist-activity]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b10856311?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/16569707/
https://pubmed.ncbi.nlm.nih.gov/16569707/
https://findanexpert.unimelb.edu.au/scholarlywork/849806-relaxin-family-peptide-receptors-rxfp1-and-rxfp2-modulate-camp-signaling-by-distinct-mechanisms
https://findanexpert.unimelb.edu.au/scholarlywork/849806-relaxin-family-peptide-receptors-rxfp1-and-rxfp2-modulate-camp-signaling-by-distinct-mechanisms
https://pubmed.ncbi.nlm.nih.gov/23303914/
https://www.researchgate.net/publication/7209025_Relaxin_family_peptide_receptors_RXFP1_and_RXFP2_modulate_cAMP_signaling_by_distinct_mechanisms
https://www.benchchem.com/product/b10856311#htrf-camp-assay-for-rxfp2-agonist-activity
https://www.benchchem.com/product/b10856311#htrf-camp-assay-for-rxfp2-agonist-activity
https://www.benchchem.com/product/b10856311#htrf-camp-assay-for-rxfp2-agonist-activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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